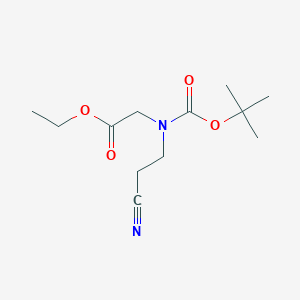

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . Another method involves heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C . A Chinese source suggests a method involving the addition of benzyl chloride to ethanolamine, followed by the addition of sulfuryl chloride and then ammonia .Molecular Structure Analysis

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate can be represented by the SMILES notation: CCOC(=O)CN(CCC#N)C(=O)OC©©C. The InChI representation is InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3.Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate, also known as Ethyl 2-{(tert-butoxy)carbonylamino}acetate:

Peptide Synthesis

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is commonly used in peptide synthesis as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides by protecting the amino group until it is selectively removed under mild acidic conditions .

Pharmaceutical Intermediate

This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can be further modified to produce active pharmaceutical ingredients (APIs). The presence of the Boc group ensures that the amino functionality remains protected during the synthesis of complex molecules, which is crucial in the development of drugs with specific biological activities .

Organic Synthesis

In organic synthesis, Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is used as a building block for the construction of more complex organic molecules. Its versatility allows it to participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. The compound’s stability and reactivity make it a valuable reagent in the synthesis of heterocyclic compounds and other organic frameworks .

Bioconjugation

This compound is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. The Boc-protected amino group can be selectively deprotected to reveal a reactive amine, which can then form covalent bonds with other functional groups. This application is essential in the development of bioconjugates for diagnostic and therapeutic purposes .

Material Science

In material science, Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is used in the synthesis of functionalized polymers and materials. The compound’s reactive groups allow it to be incorporated into polymer backbones or side chains, imparting specific properties such as biocompatibility, conductivity, or responsiveness to environmental stimuli. These materials have applications in areas like drug delivery, tissue engineering, and smart materials .

Safety and Hazards

作用機序

Target of Action

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate, also known as Ethyl 2-{(tert-butoxy)carbonylamino}acetate, is a complex organic compound. It is known that similar compounds are often used in biochemical research as amino acid derivatives .

Mode of Action

It is known that similar compounds often interact with their targets through various chemical reactions, such as transmetalation .

Biochemical Pathways

Similar compounds are often involved in the synthesis of complex organic molecules, such as peptides .

Pharmacokinetics

Similar compounds often have specific solubility properties that can impact their bioavailability .

Result of Action

Similar compounds are often used in the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the temperature at which the compound is stored and used can affect its reactivity . Additionally, the solubility of the compound in various solvents can impact its availability for reactions .

特性

IUPAC Name |

ethyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWTZPDRNDETAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)